2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide
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Overview
Description
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide, also known as guanine monohydrobromide, is a purine derivative. It is one of the four main nucleobases found in nucleic acids DNA and RNA, where it pairs with cytosine. This compound plays a crucial role in the storage and transmission of genetic information .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide typically involves the reaction of guanine with hydrobromic acid. The reaction conditions often require controlled temperatures and specific pH levels to ensure the formation of the monohydrobromide salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes the purification of the final product to meet pharmaceutical or research-grade standards .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-oxoguanine, a common DNA lesion.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxynitrite.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Nucleophiles such as ammonia or amines are typically involved in substitution reactions.
Major Products Formed
Oxidation: 8-oxoguanine
Reduction: Guanine
Substitution: Various substituted guanine derivatives
Scientific Research Applications
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide has numerous applications in scientific research:
Chemistry: Used as a reagent in studying the electrochemical oxidation of purines.
Biology: Plays a role in genetic studies and the synthesis of nucleic acids.
Medicine: Investigated for its potential in antiviral therapies and as a biomarker for oxidative stress.
Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its incorporation into nucleic acids. It forms hydrogen bonds with cytosine, stabilizing the DNA double helix. In RNA, it plays a role in the formation of secondary structures. The molecular targets include DNA and RNA polymerases, which are essential for the replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Adenine: Another purine nucleobase that pairs with thymine in DNA and uracil in RNA.
Cytosine: A pyrimidine nucleobase that pairs with guanine.
Thymine: A pyrimidine nucleobase found in DNA, pairs with adenine.
Uracil: A pyrimidine nucleobase found in RNA, pairs with adenine.
Uniqueness
2-Amino-1,7-dihydro-6H-purin-6-one monohydrobromide is unique due to its specific pairing with cytosine and its role in forming stable four-stranded helices in the presence of sodium or potassium ions. This property is not shared by adenine, thymine, or uracil .
Properties
CAS No. |
60049-89-0 |
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Molecular Formula |
C5H6BrN5O |
Molecular Weight |
232.04 g/mol |
IUPAC Name |
2-amino-1,7-dihydropurin-6-one;hydrobromide |
InChI |
InChI=1S/C5H5N5O.BrH/c6-5-9-3-2(4(11)10-5)7-1-8-3;/h1H,(H4,6,7,8,9,10,11);1H |
InChI Key |
KJDXFEFPXNNAKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)N.Br |
Origin of Product |
United States |
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